molecular formula C7H9BrO4 B12544784 Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol CAS No. 144478-54-6

Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol

Cat. No.: B12544784
CAS No.: 144478-54-6
M. Wt: 237.05 g/mol
InChI Key: WGMNRBGOQPCRPD-UHFFFAOYSA-N
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Description

Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol is a complex organic compound with a unique structure that includes an oxirane ring and a bromoethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol typically involves the reaction of acetic acid with 3-(2-bromoethynyl)oxirane-2-ylmethanol under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The oxirane ring and bromoethynyl group play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(oxiran-2-yl)acetic acid
  • 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate

Uniqueness

Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol is unique due to the presence of both an oxirane ring and a bromoethynyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

144478-54-6

Molecular Formula

C7H9BrO4

Molecular Weight

237.05 g/mol

IUPAC Name

acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol

InChI

InChI=1S/C5H5BrO2.C2H4O2/c6-2-1-4-5(3-7)8-4;1-2(3)4/h4-5,7H,3H2;1H3,(H,3,4)

InChI Key

WGMNRBGOQPCRPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(C1C(O1)C#CBr)O

Origin of Product

United States

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